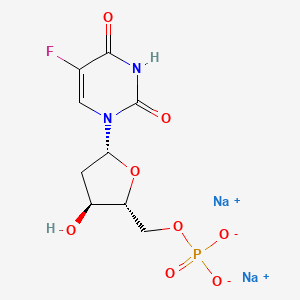

5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is a synthetic nucleotide analog. It is an intracellularly generated metabolite of 5-Fluorouracil, a widely used reagent in molecular biology to study DNA synthesis and metabolism . This compound is known for its role as a DNA synthesis inhibitor and is extensively used in cancer research and treatment due to its ability to induce cell death in cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by other nucleophiles under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield 5-Fluoro-2’-deoxyuridine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine are commonly used for the phosphorylation of 5-Fluoro-2’-deoxyuridine.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

5-Fluoro-2’-deoxyuridine: Formed through hydrolysis.

Inorganic Phosphate: Another product of hydrolysis.

科学研究应用

Antineoplastic Properties

FdUMP is primarily known for its role as an active metabolite of 5-fluorouracil, a widely used chemotherapeutic agent. The conversion of FdUMP into 5-fluoro-2'-deoxyuridine occurs through dephosphorylation, which is catalyzed by enzymes present in human erythrocytes. This conversion results in the formation of an active compound that exhibits selective cytotoxicity against cancer cells, particularly those from colorectal carcinomas .

Molecular Biology Studies

FdUMP is utilized in various research applications involving DNA synthesis and repair mechanisms. It serves as a valuable tool for studying the effects of nucleotide analogs on cellular processes.

Enzyme Kinetics

Studies have demonstrated that FdUMP can be encapsulated within erythrocytes to study its enzymatic conversion and kinetics. The apparent Michaelis constant (Km) for the dephosphorylation reaction was found to be approximately 7.7 mM at physiological pH, indicating its efficiency as a substrate for enzymatic reactions .

Cancer Treatment

FdUMP is employed in combination therapies for various cancers, including:

- Colorectal Cancer : As part of combination regimens with other chemotherapeutic agents.

- Breast Cancer : Used alongside other drugs to enhance therapeutic efficacy.

Pharmacological Studies

Research indicates that FdUMP can also be used to explore pharmacokinetics and pharmacodynamics in drug development, particularly in assessing the efficacy and safety profiles of fluorinated nucleosides .

Erythrocyte Encapsulation Studies

A notable study demonstrated the successful encapsulation of FdUMP within human erythrocytes without affecting their metabolism or morphology. This method allows researchers to investigate the pharmacological effects of FdUMP in a controlled environment, providing insights into its therapeutic potential .

In Vitro Studies

In vitro studies have shown that FdUMP exhibits selective cytotoxicity towards liver metastases from colorectal carcinomas, suggesting its potential for targeted cancer therapies .

作用机制

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt acts as a suicide inhibitor of thymidylate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to an imbalance in the nucleotide pool, ultimately resulting in the cessation of DNA synthesis and cell death .

相似化合物的比较

Similar Compounds

5-Fluorouracil: A precursor of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, used in cancer treatment.

5-Fluoro-2’-deoxyuridine: Another precursor, also used in cancer research.

Thymidine 5’-monophosphate: A naturally occurring nucleotide involved in DNA synthesis.

Uniqueness

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .

生物活性

5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt (FdUMP) is a potent antimetabolite primarily recognized for its role in cancer therapy. This compound acts primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with FdUMP.

Target Enzyme: Thymidylate Synthase (TS)

FdUMP exerts its biological effects by forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This interaction inhibits TS's activity, leading to a decrease in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), ultimately disrupting DNA replication and repair processes .

Biochemical Pathways

Inhibition of TS by FdUMP leads to reduced dTMP levels, which are essential for DNA synthesis. This inhibition can trigger DNA damage responses, resulting in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Cellular Effects

FdUMP's inhibition of TS not only affects DNA synthesis but also has broader implications on cellular metabolism and signaling pathways. Research indicates that FdUMP can induce significant changes in gene expression and cellular metabolism, affecting various cellular functions .

Research Applications

FdUMP has been widely studied for its applications in various fields:

- Cancer Research : FdUMP is extensively used to explore mechanisms of action related to DNA synthesis inhibition in cancer cells. Its ability to induce apoptosis makes it a critical compound in developing cancer therapeutics .

- Molecular Biology : The compound is employed in studies examining the function of TS and other enzymes involved in nucleotide metabolism.

- Neuroscience : FdUMP has been utilized as an anti-mitotic agent in culturing neurons, providing insights into neuronal development and function.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy and mechanisms of FdUMP:

- Antitumor Activity : A study on Ehrlich ascites tumor cells demonstrated that FdUMP significantly inhibited tumor growth and increased survival rates when administered at specific dosages. The study revealed that FdUMP was effective even at lower concentrations compared to other fluoropyrimidines, suggesting a favorable therapeutic index .

- Metabolic Pathway Analysis : Research indicated that the metabolic conversion of FdUMP leads to the production of active metabolites such as 5-fluorouridine 5'-triphosphate (FUTP). These metabolites are crucial for the antineoplastic activity observed with FdUMP treatment, highlighting its role beyond mere TS inhibition .

- Analog Studies : Recent studies have explored 5'-substituted analogs of FdUMP, aiming to enhance its potency while reducing systemic toxicity. These analogs maintain TS inhibitory activity while potentially circumventing unfavorable metabolic pathways associated with traditional fluoropyrimidines .

Data Summary

常见问题

Basic Research Questions

Q. How can I design an experiment to study the inhibition of thymidylate synthase (TS) by 5-FdUMP?

- Methodological Answer : To assess TS inhibition, prepare a reaction mixture containing purified TS enzyme, 5-FdUMP, and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF). Monitor the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using HPLC or a spectrophotometric assay (e.g., loss of NADPH absorbance at 340 nm due to TS-dependent folate oxidation). Include controls with dUMP alone and 5-FdUMP alone to distinguish competitive inhibition. Quantify IC₅₀ values using nonlinear regression of enzyme activity vs. inhibitor concentration .

Q. What are the key considerations for optimizing 5-FdUMP stability in enzymatic assays?

- Methodological Answer : To prevent degradation, store 5-FdUMP in neutral buffer (pH 7.4) at −80°C. Avoid repeated freeze-thaw cycles. In assays, include phosphatase inhibitors (e.g., sodium orthovanadate) to block dephosphorylation. Validate stability via LC-MS or UV spectroscopy (peak at ~268 nm for intact 5-FdUMP) .

Q. How can I distinguish between 5-FdUMP’s effects on DNA synthesis versus RNA incorporation?

- Methodological Answer : Use selective inhibitors:

- For DNA synthesis: Co-treat cells with thymidine (to bypass TS inhibition) and measure ³H-thymidine incorporation.

- For RNA effects: Use actinomycin D (RNA synthesis inhibitor) and quantify 5-FdUMP incorporation via ³H/¹⁴C labeling or ¹⁹F-NMR. Compare results with/without inhibitors to isolate mechanisms .

Advanced Research Questions

Q. How do I resolve contradictory data on 5-FdUMP’s incorporation into DNA versus enzymatic removal by uracil-DNA glycosylase (UDG)?

- Methodological Answer : Perform competitive assays using UDG-deficient cell lines (e.g., UNG−/−) and wild-type controls. Quantify DNA-bound 5-FdUMP via alkaline elution or comet assays. Correlate with UDG activity measured via fluorometric assays (e.g., cleavage of 5-FU-containing oligonucleotides). Differences in repair efficiency across cell types may explain discrepancies .

Q. What strategies enhance 5-FdUMP delivery to tumor cells in vivo while minimizing systemic toxicity?

- Methodological Answer : Design prodrugs by conjugating 5-FdUMP to lipophilic moieties (e.g., phospholipids) using hydrogen phosphonate chemistry. Assess cellular uptake via LC-MS quantification of intracellular 5-FdUMP. Validate tumor targeting using ¹⁹F-MRI or PET tracers in xenograft models. Compare toxicity profiles (e.g., myelosuppression) between prodrugs and free 5-FdUMP .

Q. How can I use ¹⁹F-NMR to monitor 5-FdUMP metabolism in real time?

- Methodological Answer : Prepare cell lysates or live-cell suspensions in deuterated PBS. Acquire ¹⁹F-NMR spectra (470 MHz) with a relaxation delay ≥3×T₁ (≈2–3 sec). Assign peaks: −118 ppm (5-FdUMP), −120 ppm (FUTP), and −122 ppm (FdUTP). Quantify metabolites using external standards and integrate peak areas. Correlate with cytotoxicity assays .

Q. What experimental approaches validate the synergy between 5-FdUMP and folate analogs (e.g., leucovorin)?

- Methodological Answer : Use the Chou-Talalay method: Treat cells with 5-FdUMP and leucovorin at fixed ratios (e.g., 1:1 to 1:10). Calculate combination indices (CI) via CompuSyn software. Confirm TS inhibition via Western blot (↑TS protein due to feedback regulation) and dTMP/dUMP ratio measurements (HPLC). Synergy is indicated by CI <1 and enhanced dUMP accumulation .

Q. Methodological Tables

Table 1. Key Parameters for ¹⁹F-NMR Analysis of 5-FdUMP Metabolites

| Metabolite | Chemical Shift (ppm) | Relaxation Time (T₁, sec) | Detection Limit (μM) |

|---|---|---|---|

| 5-FdUMP | −118 | 1.2 | 10 |

| FUTP | −120 | 1.5 | 15 |

| FdUTP | −122 | 1.8 | 20 |

Table 2. Common Artifacts in TS Inhibition Assays

| Artifact | Cause | Mitigation Strategy |

|---|---|---|

| NADPH Oxidation | Non-specific enzyme activity | Use purified TS and exclude FAD |

| 5-FdUMP Degradation | Phosphatase contamination | Add 1 mM sodium orthovanadate |

| dUMP Contamination | Impure commercial dUMP | Pre-purify via ion-exchange HPLC |

属性

CAS 编号 |

103226-10-4 |

|---|---|

分子式 |

C9H11FN2NaO8P |

分子量 |

348.15 g/mol |

IUPAC 名称 |

sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |

InChI 键 |

MMBCLHTXMDSSCH-VWZUFWLJSA-M |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。